molecular formula C10H7F5O2 B8342869 4-(2,2,3,3,3-Pentafluoropropoxy)benzaldehyde

4-(2,2,3,3,3-Pentafluoropropoxy)benzaldehyde

Cat. No.: B8342869
M. Wt: 254.15 g/mol
InChI Key: BFPWBUNMCHTROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,3,3,3-Pentafluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7F5O2 and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F5O2

Molecular Weight

254.15 g/mol

IUPAC Name

4-(2,2,3,3,3-pentafluoropropoxy)benzaldehyde

InChI

InChI=1S/C10H7F5O2/c11-9(12,10(13,14)15)6-17-8-3-1-7(5-16)2-4-8/h1-5H,6H2

InChI Key

BFPWBUNMCHTROS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-hydroxybenzaldehyde (2 g, 16.7 mmol) in DMF (33 mL) was stirred as solid potassium carbonate (4.1 g, 29.7 mmol) was added, and the reaction mixture was then stirred at RT. After 30 min, solid 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate (5 g, 16.4 mmol) was added into the reaction mixture. The mixture was stirred and heated at 100° C. for 7 h. The reaction mixture was allowed to cool, diluted with ethyl acetate, washed with water (3×) and brine, and concentrated. Purification by flash chromatography on silica gel using a gradient of ethyl acetate in hexane afforded 4-(2,2,3,3,3-pentafluoropropoxy)benzaldehyde (1.26 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.